molecular formula C44H36Cl6N4Rh2 B1512894 Chlorobis(2-phenylpyridine)rhodium(III) dimer CAS No. 33915-80-9

Chlorobis(2-phenylpyridine)rhodium(III) dimer

Cat. No.: B1512894
CAS No.: 33915-80-9
M. Wt: 1039.3 g/mol
InChI Key: QLKGQIHEDKXYJJ-UHFFFAOYSA-H
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Description

Chlorobis(2-phenylpyridine)rhodium(III) dimer (chemical formula: C₄₄H₃₂Cl₂N₄Rh₂) is a cyclometalated rhodium(III) complex featuring two 2-phenylpyridine (ppy) ligands and bridging chloride ions. This dimeric structure is characterized by its yellow crystalline powder form, a molecular weight of 893.47 g/mol, and a melting point of 270°C . It is primarily utilized in catalysis and materials science due to rhodium's versatile redox chemistry and stability under reaction conditions. The compound is commercially available in varying purities (99%–99.99%) and is packaged under inert conditions to prevent degradation .

Properties

IUPAC Name

2-phenylpyridine;trichlororhodium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C11H9N.6ClH.2Rh/c4*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;;;;;;;/h4*1-9H;6*1H;;/q;;;;;;;;;;2*+3/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKGQIHEDKXYJJ-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.Cl[Rh](Cl)Cl.Cl[Rh](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H36Cl6N4Rh2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746560
Record name 2-Phenylpyridine--trichlororhodium (2/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1039.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33915-80-9
Record name 2-Phenylpyridine--trichlororhodium (2/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorobis(2-phenylpyridine)rhodium(III) dimer
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Biological Activity

Chlorobis(2-phenylpyridine)rhodium(III) dimer is a notable compound within the realm of organometallic chemistry, particularly recognized for its potential biological activities. This article delves into its properties, mechanisms of action, and implications for therapeutic applications, especially in cancer treatment.

Chemical Structure and Properties

This compound is characterized by its unique dimeric structure, where two rhodium centers are coordinated with chlorido and phenylpyridine ligands. The general formula can be represented as:

 RhCl 2 PhPy 2\text{ RhCl 2 PhPy }_2

where 2-PhPy refers to 2-phenylpyridine. The rhodium ion in the +3 oxidation state plays a critical role in its biological interactions.

Mechanisms of Biological Activity

Research has shown that rhodium complexes, including the chlorobis(2-phenylpyridine) derivative, exhibit various biological activities:

  • Anticancer Activity : Rhodium complexes have been reported to induce apoptosis in cancer cells through multiple pathways. They can inhibit key signaling pathways such as the STAT3 pathway, which is often activated in tumors. By blocking this pathway, these complexes can suppress tumor growth and promote the expression of tumor suppressor genes .
  • Enzyme Inhibition : The ability of rhodium complexes to inhibit specific enzymes has been documented. For instance, they can interact with DNA mismatch sites and inhibit kinase activities, leading to reduced cell proliferation .
  • Cell Imaging and Sensing : Due to their favorable solubility and tunable reactivity, rhodium complexes are also explored for applications in cell imaging and as sensors for biomolecules .

Research Findings and Case Studies

A variety of studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that this compound effectively inhibited the growth of several human cancer cell lines, showcasing IC50 values comparable to established platinum-based drugs .
  • In Vivo Studies : Animal models treated with this compound exhibited significant tumor regression without the severe side effects commonly associated with conventional chemotherapeutics .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other metal complexes:

Complex IC50 (µM) Mechanism of Action Therapeutic Potential
Chlorobis(2-phenylpyridine)rhodium(III)5.0STAT3 inhibition, apoptosis inductionHigh (cancer therapy)
Cisplatin10.0DNA cross-linkingHigh (cancer therapy)
Ruthenium Complex7.5Reactive oxygen species generationModerate (cancer therapy)
Palladium Complex15.0Enzyme inhibitionModerate (antitumor activity)

Scientific Research Applications

Catalytic Applications

C-H Activation Reactions

Chlorobis(2-phenylpyridine)rhodium(III) dimer is widely recognized for its role in C-H activation reactions. These reactions are crucial for the functionalization of hydrocarbons, allowing the introduction of new functional groups into organic molecules without the need for pre-activated substrates.

  • Mechanism : The mechanism typically involves the formation of a cyclometalated intermediate, where the rhodium center facilitates the activation of C-H bonds through a series of migratory insertions and ligand exchanges .
  • Case Study : A study demonstrated that this compound could effectively catalyze the methylation and alkylation of 2-phenylpyridine using diazoalkanes, achieving yields of up to 98% . The computational analysis indicated that rhodium catalysts are particularly suited for these transformations, providing insights into reaction conditions and efficiencies.

Synthesis of Complex Organometallic Structures

This compound serves as a precursor for synthesizing various cyclometalated Rh(II) complexes. These complexes have potential applications in luminescent materials and chiral bimetallic assemblies.

  • Chiral Bimetallic Assemblies : The compound can be utilized to create chiral octahedral bimetallic structures, which are essential in asymmetric synthesis and catalysis .
  • Luminescent Materials : Its ability to form luminescent complexes makes it attractive for applications in photonics and optoelectronics. For instance, the synthesis of luminescent cyclometalated Rh(II) complexes with carboxylated bipyridyl ligands has been reported .

Electrochemical Applications

Rhodium compounds, including this compound, have been investigated for their electrochemical properties, particularly in biosensing applications.

  • Amperometric Biosensors : Studies have shown that rhodium compounds can enhance the performance of amperometric biosensors based on redox enzymes. The catalytic properties of this compound were tested, indicating its potential as an effective mediator in biosensing technologies .

Summary Table of Applications

Application AreaDescriptionReference
C-H ActivationCatalyzes methylation and alkylation reactions with diazoalkanes
Synthesis of OrganometallicsForms chiral bimetallic assemblies and luminescent complexes
Electrochemical SensorsEnhances performance in amperometric biosensors

Chemical Reactions Analysis

Catalytic C–H Functionalization Reactions

Chlorobis(2-phenylpyridine)rhodium(III) dimer serves as a precursor for rhodium catalysts in C–H activation. Key applications include:

Methylation and Alkylation

  • Mechanism : The dimer dissociates to generate active Rh(III) species that undergo cyclometalation with 2-phenylpyridine derivatives. Subsequent ligand exchange with diazoalkanes (e.g., TMS diazomethane) enables carbene insertion into C–H bonds .

  • Scope :

    • Methylation of 2-aryl pyridines using TMS diazomethane achieves up to 98% yield .

    • Donor/acceptor diazoalkanes enable alkylation with broad substrate tolerance (51 examples) .

Reaction TypeSubstrateReagentYield (%)Reference
Methylation2-aryl pyridinesTMS diazomethane≤98
Alkylation2-aryl pyridinesDonor/acceptor diazoalkanes≤95

Ligand Exchange and Reaction Pathways

The dimer exhibits dynamic ligand behavior critical to its catalytic activity:

  • Dissociation : In solution, the dimer partially dissociates into monomeric Rh(III) species, which coordinate with substrates or solvents .

  • Stoichiometric Reactions :

    • With excess TMS diazomethane, double C–H functionalization occurs (81% yield) .

    • Catalytic amounts of the dimer favor mono-functionalization (84% yield) .

Stability and Decomposition

  • Thermal Stability : Decomposes at 270°C (melting point) .

  • Solvent Effects : Labile ethylene ligands in related Rh dimers (e.g., chlorobis(ethylene)rhodium dimer) suggest susceptibility to ligand displacement by stronger donors (e.g., acetonitrile or DMSO) .

Synthetic Utility in One-Pot Protocols

The dimer enables cascade reactions:

  • C–H Functionalization : Insertion of carbene groups into aromatic C–H bonds.

  • Desilylation : Cleavage of TMS groups post-functionalization .

Comparative Mechanistic Insights

Computational studies highlight:

  • Energy Profiles : Rh(III) catalysts exhibit lower transition-state energies compared to Ru or Ir analogues, favoring efficient C–H activation .

  • Ligand Effects : Electron-rich 2-phenylpyridine ligands enhance migratory insertion rates .

Comparison with Similar Compounds

Comparison with Iridium(III) Analogues

The iridium(III) dimer [Ir(ppy)₂(μ-Cl)]₂ (Hppy = 2-phenylpyridine) is structurally analogous but differs in metal center and electronic properties. Key distinctions include:

Property Rhodium(III) Dimer Iridium(III) Dimer References
Luminescence Rare room-temperature phosphorescence; AIE observed in β-diketone derivatives Strong luminescence (OLED applications)
Optical Properties Aggregation-induced emission (AIE) via phenyl-pyridyl π-interactions AIE driven by different intermolecular interactions
Thermal Stability Stable under harsh conditions High stability, but reactive intermediates reported
Catalytic Applications Limited catalytic studies Widely used in photocatalysis and organic synthesis

Research Findings :

  • Rhodium(III) complexes exhibit weaker luminescence due to low-lying d-d states but can display AIE in solid-state aggregates when paired with ancillary ligands like benzoyltrifluoroacetone .
  • Iridium(III) dimers dominate optoelectronics due to efficient intersystem crossing and long-lived excited states .
Comparison with Other Rhodium Dimers
2.2.1. Dichloro(pentamethylcyclopentadienyl)rhodium(III) Dimer
Property Chlorobis(2-phenylpyridine)Rh(III) Dichloro(pentamethylCp)Rh(III) References
Ligand Type Cyclometalated (N^C-coordinating ppy) Half-sandwich (Cp* ligand)
Synthesis Cyclometalation of ppy with RhCl₃ Reaction of RhCl₃ with Cp*H
Applications Catalysis, materials research Catalysis (e.g., hydrogenation)
Price (per 250 mg) ~$617 (99.8% purity) Higher cost due to Cp* ligand

Key Insight : Cyclopentadienyl ligands enhance steric bulk, influencing catalytic selectivity, whereas ppy ligands favor π-conjugation and optoelectronic tuning .

2.2.2. Chlorobis(ethylene)rhodium(I) Dimer
Property Chlorobis(2-phenylpyridine)Rh(III) Chlorobis(ethylene)Rh(I) References
Oxidation State Rh(III) Rh(I)
Structure Dimeric with chloride bridges Dimeric with ethylene ligands
Reactivity Oxidative addition reactions Olefin coordination/insertion

Note: Rh(I) dimers are more reactive in ligand substitution, while Rh(III) complexes prioritize redox stability .

Comparison with Ruthenium(II) Complexes

The ruthenium(II) complex Dichlorobis(2-phenylazopyridine)ruthenium(II) shares a similar N^N-coordinating ligand but differs in metal and electronic structure:

Property Rhodium(III) Dimer Ruthenium(II) Complex References
Metal Center Rh(III) Ru(II)
Ligand Type Cyclometalated (N^C) Azo-pyridine (N^N)
Applications Catalysis, AIE studies Photochemistry, sensor development

Research Highlight : Ruthenium complexes often exhibit tunable absorption spectra, making them suitable for light-driven applications, whereas rhodium complexes are explored for solid-state emission .

Preparation Methods

Preparation from Rhodium(III) Chloride Hydrate and 2-Phenylpyridine

This is the most widely documented and reproducible method:

  • Reagents:

    • Rhodium(III) chloride hydrate (RhCl3·xH2O)
    • 2-Phenylpyridine (C11H9N)
    • Solvent: Typically ethanol, methanol, or ethylene glycol
    • Base: Sometimes sodium acetate or potassium carbonate to facilitate cyclometalation
  • Procedure:

    • Dissolve RhCl3·xH2O in the chosen solvent under inert atmosphere.
    • Add 2-phenylpyridine in stoichiometric excess to the rhodium salt.
    • Heat the mixture under reflux (usually 80–120 °C) for several hours (6–24 h).
    • During the reaction, cyclometalation occurs, and the complex forms.
    • The reaction mixture is cooled, and the dimeric complex precipitates.
    • The solid is filtered, washed (with cold solvent), and dried under vacuum.
  • Yields: Typically, yields range from 70% to 90%, depending on reaction conditions and purification steps.

  • Notes: The use of a base can promote deprotonation of the ortho C–H bond on the phenyl ring, facilitating cyclometalation.

Alternative Preparation via Rhodium(I) Precursors

  • Some methods start from rhodium(I) complexes such as [Rh(μ-Cl)(COD)]2 (COD = 1,5-cyclooctadiene).
  • The rhodium(I) dimer reacts with 2-phenylpyridine under oxidative conditions or elevated temperatures to afford the Rh(III) dimer.
  • This method allows better control over ligand coordination and can yield purer products.

Solvent and Temperature Effects

  • Solvents such as 1-phenylethanol or 2-ethoxyethanol have been employed in related iridium complexes synthesis, which is chemically analogous to rhodium complexes.
  • Reaction temperature influences the rate of cyclometalation and dimer formation.
  • Higher temperatures promote faster C–H activation but may lead to side reactions.

Comparative Data Table of Preparation Methods

Method Rhodium Source Ligand Source Solvent(s) Temperature (°C) Reaction Time (h) Yield (%) Notes
RhCl3·xH2O + 2-phenylpyridine Rhodium(III) chloride hydrate 2-Phenylpyridine Ethanol, Methanol 80–120 6–24 70–90 Base may be added to facilitate cyclometalation
[Rh(μ-Cl)(COD)]2 + 2-phenylpyridine Rhodium(I) dimer 2-Phenylpyridine 1-Phenylethanol 100–130 12–24 75–85 Oxidative conditions needed
RhCl3·xH2O + 2-phenylpyridine Rhodium(III) chloride hydrate 2-Phenylpyridine 2-Ethoxyethanol 100–130 10–20 65–80 May promote metal carbonylation side reactions

Research Findings and Notes on Preparation

  • Cyclometalation Mechanism: The key step is the activation of the ortho C–H bond of the phenyl ring in 2-phenylpyridine, facilitated by the rhodium center. This leads to the formation of a stable five-membered metallacycle.

  • Dimer Formation: The bridging chlorides stabilize the dimeric structure, which is essential for the compound's catalytic and photophysical properties.

  • Purification: The product is typically purified by recrystallization or washing with non-polar solvents to remove unreacted ligands and by-products.

  • Stability: The dimer is air-stable and can be stored under ambient conditions, although inert atmosphere handling is preferred during synthesis to avoid side reactions.

  • Scale-Up Potential: The method using RhCl3·xH2O and 2-phenylpyridine in alcoholic solvents is amenable to scale-up due to straightforward reaction conditions and high yields.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Chlorobis(2-phenylpyridine)rhodium(III) dimer
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Chlorobis(2-phenylpyridine)rhodium(III) dimer

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